4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol
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Overview
Description
4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol is a complex organic compound known for its significant pharmacological properties. It belongs to the class of dibenzo[b,f]thiepin derivatives, which are often studied for their neuroleptic and psychotropic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol typically involves multiple steps, starting from the appropriate dibenzo[b,f]thiepin precursor. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound to its corresponding dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: It has potential therapeutic applications due to its neuroleptic and psychotropic properties.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its neuroleptic and psychotropic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzo[b,f]thiepin derivatives, such as:
- 10-(4-Methylpiperazino)dibenzo[b,f]thiepin
- 8-Chloro-10-(2-dimethylaminoethoxy)dibenzo[b,f]thiepin .
Uniqueness
What sets 4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol apart is its unique combination of halogen atoms and the piperazine ring, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C20H22ClFN2OS |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[4-(2-chloro-3-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H22ClFN2OS/c21-16-13-20-15(12-17(16)22)18(11-14-3-1-2-4-19(14)26-20)24-7-5-23(6-8-24)9-10-25/h1-4,12-13,18,25H,5-11H2 |
InChI Key |
YNTIOSQHGQYSEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2CC3=CC=CC=C3SC4=CC(=C(C=C24)F)Cl |
Origin of Product |
United States |
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